molecular formula C9H10BrClO B3252823 1-(Bromomethyl)-2-chloro-4-ethoxybenzene CAS No. 219768-06-6

1-(Bromomethyl)-2-chloro-4-ethoxybenzene

Cat. No.: B3252823
CAS No.: 219768-06-6
M. Wt: 249.53 g/mol
InChI Key: UVWBEQBBFITZHQ-UHFFFAOYSA-N
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Description

Significance of Aryl Halides with Benzylic Halogenation in Synthetic Strategies

Aryl halides that also contain a halogenated benzylic position, such as 1-(Bromomethyl)-2-chloro-4-ethoxybenzene, are exceptionally useful in synthetic organic chemistry. The significance of this structural motif stems from the unique reactivity of the benzylic position.

The synthesis of such compounds often involves a free-radical halogenation of the corresponding methylated toluene (B28343) derivative. wikipedia.org The benzylic C-H bond is weaker than other sp³ C-H bonds in the molecule, allowing for selective bromination at this site using reagents like N-bromosuccinimide (NBS), often with a radical initiator. chemistrysteps.com This selective installation of a bromine atom transforms a relatively inert alkyl group into a highly versatile functional handle. chemistrysteps.com

The utility of the resulting benzyl (B1604629) bromide lies in its capacity as an excellent electrophile. nih.gov The bromine atom is a good leaving group, and the adjacent benzene (B151609) ring stabilizes the transition state of substitution reactions. Consequently, these compounds readily participate in a wide array of transformations:

Nucleophilic Substitution Reactions: Primary benzylic halides are excellent substrates for Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of ethers, esters, azides, nitriles, and other functional groups with minimal competition from elimination reactions. ucalgary.calibretexts.orginnospk.com

Cross-Coupling Reactions: Benzyl halides are effective partners in various transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Recent research has demonstrated efficient methods for coupling benzyl chlorides and bromides with alkenes and disulfides using cooperative catalysis. acs.orgnih.govacs.org

Protecting Group Chemistry: The benzyl group is a common protecting group for alcohols and carboxylic acids in multi-step syntheses, and reagents like benzyl bromide are used for its installation. wikipedia.orgnih.gov

Organometallic Chemistry: They can be converted into organometallic reagents, which in turn react with a wide range of electrophiles.

This broad reactivity makes benzylic halides indispensable for building complex molecular frameworks from simpler precursors. innospk.com

Contextualization within Halogenated Aromatic Precursors

Halogenated aromatic hydrocarbons are a broad class of chemicals that serve as fundamental precursors in the chemical industry for producing pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.comiloencyclopaedia.org These compounds, which feature one or more halogen atoms directly attached to a benzene ring, are valued for their versatility. numberanalytics.com The type, number, and position of the halogen substituents influence the molecule's reactivity, directing subsequent chemical transformations. numberanalytics.com

This compound belongs to this class but is distinguished by having halogen atoms in two different chemical environments: a chlorine atom on the aromatic ring (an aryl halide) and a bromine atom on a methyl substituent (a benzyl halide). The synthesis of such a molecule would itself rely on established aromatic chemistry, likely starting with a substituted benzene and employing electrophilic aromatic substitution reactions to install the chloro group. iloencyclopaedia.org

The presence of both an aryl chloride and a benzyl bromide allows for selective and sequential reactions. The C(sp³)-Br bond of the benzyl bromide is significantly more reactive towards nucleophilic substitution than the C(sp²)-Cl bond of the aryl chloride. acs.org This differential reactivity enables chemists to perform transformations at the benzylic position while leaving the aryl chloride intact for subsequent reactions, such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling. This strategic "order of operations" is a cornerstone of modern synthetic design.

Overview of Research Trajectories for Related Chemical Scaffolds

The specific substitution pattern of this compound is part of a larger family of functionalized benzyl halides whose research is often driven by their utility as key intermediates in high-value products, particularly pharmaceuticals.

Several closely related scaffolds are commercially available and utilized as building blocks in synthesis:

1-(Bromomethyl)-2-chloro-4-methoxybenzene: The methoxy (B1213986) analog of the title compound is a known synthetic intermediate. sigmaaldrich.com

4-Chloro-2-fluorobenzyl bromide: This compound, featuring a different halogenation pattern, is also a versatile intermediate for introducing a fluorinated benzyl moiety into complex molecules. innospk.comtcichemicals.comsigmaaldrich.comnih.gov

4-Fluorobenzyl bromide: A simpler analog used to synthesize fluorinated compounds, including selective COX-2 inhibitors and other bioactive molecules. innospk.com

A significant area of research involves the synthesis of C-aryl glycosides, a class of compounds with important therapeutic applications. For instance, the SGLT2 inhibitor dapagliflozin (B1669812) , used to treat type 2 diabetes, features a 4-chloro-1-phenyl-2-(4-ethoxybenzyl) moiety. acs.orgpensoft.netthieme-connect.com While patented syntheses for dapagliflozin often employ a Friedel-Crafts reaction between a protected glucoside and a pre-formed diarylmethane intermediate like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene , chemicalbook.com building blocks like this compound represent alternative and logical precursors for constructing such diaryl structures via benzylation of an appropriate aromatic partner. The development of efficient syntheses for these and related drug molecules continues to be an active field of process chemistry research. acs.orgthieme-connect.comgoogle.com

Furthermore, research extends to incorporating benzyl bromide functionalities into larger systems, such as conjugated polymers, to create materials with well-defined chemical reactivity for potential applications in electronics and sensors. acs.orgepa.gov

Table 2: Comparison of Related Benzyl Bromide Scaffolds

Compound Name CAS Number Molecular Formula Key Features
This compound 219768-06-6 C₉H₁₀BrClO Ethoxy and chloro substituents
1-(Bromomethyl)-2-chloro-4-methoxybenzene 54788-17-9 C₈H₈BrClO Methoxy analog of the title compound. sigmaaldrich.com
4-Chloro-2-fluorobenzyl bromide 71916-82-0 C₇H₅BrClF Fluoro and chloro substituents. innospk.com
1-(Bromomethyl)-2,4-dichlorobenzene 20443-99-6 C₇H₅BrCl₂ Dichloro-substituted analog. bldpharm.com

| 4-(Bromomethyl)-2-chloro-1-fluorobenzene | 192702-01-5 | C₇H₅BrClF | Isomer of 4-Chloro-2-fluorobenzyl bromide. sigmaaldrich.com |

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1-(Bromomethyl)-2-chloro-4-methoxybenzene
1-(Bromomethyl)-2,4-dichlorobenzene
1-(Bromomethyl)-4-fluorobenzene
4-(Bromomethyl)-2-chloro-1-fluorobenzene
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
4-Chloro-2-fluorobenzyl bromide
Benzyl bromide
Dapagliflozin
N-bromosuccinimide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-chloro-4-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWBEQBBFITZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 1 Bromomethyl 2 Chloro 4 Ethoxybenzene

Regioselective Bromination of 2-chloro-4-ethoxytoluene Derivatives

The most direct route to 1-(Bromomethyl)-2-chloro-4-ethoxybenzene is the selective bromination of the benzylic methyl group of 2-chloro-4-ethoxytoluene. The key challenge in this transformation is achieving high regioselectivity for the benzylic position while avoiding electrophilic substitution on the electron-rich aromatic ring. The presence of the activating ethoxy group makes the benzene (B151609) ring susceptible to bromination, a common side reaction. wikipedia.orgacs.org

Free Radical Benzylic Bromination Techniques

Free radical bromination, often known as the Wohl-Ziegler reaction, is a cornerstone method for converting benzylic C-H bonds to C-Br bonds. wikipedia.orgmasterorganicchemistry.com This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent, which serves to provide a low and constant concentration of molecular bromine (Br₂), thereby favoring the radical pathway over competing ionic reactions. masterorganicchemistry.comvedantu.com

The general mechanism proceeds through three main stages:

Initiation: Homolytic cleavage of an initiator or the Br-Br bond to form a bromine radical (Br•). masterorganicchemistry.com

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of 2-chloro-4-ethoxytoluene. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction ceases when radicals combine with each other.

The success of the Wohl-Ziegler bromination hinges on the careful optimization of reaction parameters to maximize the yield of the desired benzylic bromide and minimize side products, particularly the product of aromatic ring bromination.

Key factors for optimization include the stoichiometry and purity of the N-Bromosuccinimide (NBS). Typically, 1.0 to 1.1 equivalents of NBS are used for monobromination. The purity of NBS can be critical; while it is a stable crystalline solid, impure, yellowish NBS may contain excess Br₂ or HBr, which can alter the reaction kinetics or promote ionic side reactions. wikipedia.org Conversely, some studies note that crude NBS can give better yields in specific Wohl-Ziegler reactions. wikipedia.org For substrates prone to side reactions, freshly recrystallized NBS is recommended. wikipedia.org To maintain anhydrous conditions and neutralize any acidic byproducts that could promote ionic pathways, reagents like barium carbonate are sometimes added. vedantu.com

Table 1: General Optimized Conditions for NBS Benzylic Bromination

ParameterConditionRationale & References
Brominating AgentN-Bromosuccinimide (NBS)Provides a low, steady concentration of Br₂, minimizing ionic side reactions. commonorganicchemistry.com
Stoichiometry1.0 - 1.5 equivalentsUsing a slight excess can ensure full conversion of the starting material, but a large excess increases the risk of dibromination. tandfonline.com
InitiationRadical Initiator (e.g., AIBN, BPO) or UV/Visible LightRequired to generate the initial bromine radicals to start the chain reaction. wikipedia.orgcommonorganicchemistry.com
SolventAnhydrous, non-polar aprotic solvents (e.g., CCl₄, CH₃CN, 1,2-Dichlorobenzene)The solvent must be inert to the radical conditions. Anhydrous conditions are crucial to prevent hydrolysis of NBS. wikipedia.orgvedantu.comresearchgate.net
TemperatureReflux temperature of the chosen solventProvides the thermal energy for initiation (if not using light) and to maintain the reaction rate. commonorganicchemistry.com

The choice of radical initiator is crucial for controlling the reaction. Initiators can be broadly categorized as thermal or photochemical.

Thermal Initiators: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are the most common thermal initiators. commonorganicchemistry.com Their selection is often based on the desired reaction temperature, which is linked to their half-life decomposition rates. AIBN is generally preferred when lower reaction temperatures are needed as it decomposes significantly above 65 °C. stackexchange.com Benzoyl peroxide requires higher temperatures for efficient decomposition (e.g., half-life of ~30 minutes at 92 °C). stackexchange.com

Photochemical Initiation: The use of UV or visible light is a highly effective method for initiating benzylic bromination. gla.ac.uk Light can induce the homolytic cleavage of the Br-Br bond, initiating the radical chain reaction. masterorganicchemistry.com Photochemical initiation can often be performed at lower temperatures than thermal methods, which can enhance selectivity and reduce thermally-induced side reactions. For complex substrates, photo-initiation has been shown to provide significantly higher yields compared to thermal initiation with AIBN. gla.ac.uk

Table 2: Comparison of Common Radical Initiators

InitiatorTypeTypical ConditionsAdvantages & Disadvantages
Benzoyl Peroxide (BPO)Thermal80-95 °CAdv: Inexpensive. Disadv: Requires higher temperatures; can lead to more side products.
Azobisisobutyronitrile (AIBN)Thermal65-85 °CAdv: Decomposes at a lower, more predictable rate, offering better control. Disadv: More expensive than BPO. stackexchange.com
UV/Visible LightPhotochemicalRoom Temp. to RefluxAdv: Often provides higher selectivity and can be run at lower temperatures; avoids chemical initiator residues. gla.ac.ukDisadv: Requires specialized photochemical reactor setup.

The solvent plays a critical role in the regioselectivity and efficiency of benzylic bromination. While carbon tetrachloride (CCl₄) was the traditional solvent of choice, its toxicity and environmental impact have led to the exploration of numerous alternatives. masterorganicchemistry.comresearchgate.net

For an electron-rich substrate like 2-chloro-4-ethoxytoluene, the polarity and nature of the solvent can influence the competition between the desired radical pathway and the undesired ionic electrophilic aromatic substitution. Aprotic solvents are generally favored. rsc.org Studies have shown that solvents like acetonitrile (B52724) and 1,2-dichlorobenzene (B45396) can be excellent replacements for CCl₄, in some cases providing superior yields and shorter reaction times. researchgate.netresearchgate.net The use of water as a solvent in radical reactions is a "green" alternative that has been shown to be viable and can even accelerate certain reactions. researchgate.netepa.gov

Table 3: Influence of Solvent on Benzylic Bromination

SolventPropertiesImpact on Reaction & References
Carbon Tetrachloride (CCl₄)Non-polar, aproticClassic solvent for Wohl-Ziegler reactions, but is toxic and environmentally hazardous. masterorganicchemistry.com
Acetonitrile (CH₃CN)Polar, aproticExcellent "green" alternative; avoids chlorinated solvents and can improve yield and reproducibility. Often used in modern flow chemistry protocols. researchgate.netorganic-chemistry.org
1,2-DichlorobenzeneNon-polar, aproticFound to be superior to CCl₄ for certain substrates, improving both reaction time and isolated yield (e.g., 92% yield in 8h vs. 79% in 12h for CCl₄). researchgate.net
(Trifluoromethyl)benzeneNon-polar, aproticA less-toxic alternative to CCl₄ that provides clean, rapid, and high-yielding reactions. masterorganicchemistry.com
Water (H₂O)Polar, proticA green solvent suitable for some radical reactions as the O-H bond is resistant to hydrogen abstraction. Can accelerate reactions despite low solubility of organic substrates. researchgate.netepa.gov

Alternative Bromination Pathways

Given the challenges of using NBS with electron-rich substrates, several alternative methods have been developed that offer improved selectivity for benzylic bromination.

Bromotrichloromethane (BrCCl₃) with Photochemical Initiation: This reagent has been shown to be particularly effective for the benzylic bromination of electron-rich toluenes, such as p-methoxytoluene, which is a close structural analog to 2-chloro-4-ethoxytoluene. rsc.org Under photochemical conditions, BrCCl₃ acts as a bromine atom source that shows high selectivity for the benzylic position with minimal competing aromatic ring bromination. rsc.orgresearchgate.net

Hydrogen Peroxide-Hydrogen Bromide (H₂O₂-HBr) System: This "green" brominating system generates bromine radicals in situ. An aqueous solution of H₂O₂ and HBr, when irradiated with visible light, efficiently brominates the benzylic position of various substituted toluenes. researchgate.net This method avoids the use of halogenated solvents and NBS, with water being the only byproduct. researchgate.netepa.gov

1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) with Lewis Acid Catalysis: The use of DBDMH as a bromine source in the presence of a Lewis acid catalyst, such as zirconium(IV) chloride (ZrCl₄), provides an efficient route to benzyl (B1604629) bromides under mild, room temperature conditions. nih.gov This system proceeds via a radical pathway and shows high selectivity for the benzylic position over the aromatic ring, except in cases of very highly activated aromatic substrates. nih.gov

Precursor Synthesis and Functional Group Interconversion Routes to this compound

An alternative strategy to direct bromination involves the synthesis of a precursor molecule that already contains a functional group at the benzylic position, which can then be converted to the desired bromide.

Precursor Synthesis: 2-chloro-4-ethoxytoluene

The primary starting material for direct bromination is 2-chloro-4-ethoxytoluene. chemscene.com A plausible synthesis for this precursor starts from 2-chloro-4-nitrotoluene (B140621). The synthesis would proceed via:

Reduction of the nitro group to an amine (2-chloro-4-methylaniline).

Diazotization of the amine to form a diazonium salt.

Hydrolysis of the diazonium salt to yield the corresponding phenol (B47542) (2-chloro-4-methylphenol).

Williamson Ether Synthesis by treating the phenol with a base (e.g., K₂CO₃) and an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to form the final product, 2-chloro-4-ethoxytoluene.

Alternatively, a Sandmeyer reaction on o-toluidine (B26562) can produce 2-chlorotoluene, which could then be functionalized at the para position. chemicalbook.com

Functional Group Interconversion (FGI) Routes

This approach avoids the challenges of selective benzylic C-H activation by first installing a more stable functional group, typically an alcohol, which is then converted to the bromide.

Oxidation of Precursor: 2-chloro-4-ethoxytoluene can be oxidized to 2-chloro-4-ethoxybenzoic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.com

Reduction to Alcohol: The resulting carboxylic acid can be reduced to the corresponding benzyl alcohol (2-chloro-4-ethoxybenzyl alcohol) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Conversion of Alcohol to Bromide: The final step is the conversion of the benzyl alcohol to the target benzyl bromide. This is a standard and high-yielding transformation. Several efficient reagents can accomplish this, including:

Triphenylphosphine and N-Bromosuccinimide (PPh₃/NBS) tandfonline.com

Phosphorus tribromide (PBr₃)

Aqueous hydrobromic acid (HBr) sciencemadness.org

2,4,6-trichloro tandfonline.comrsc.orgacs.orgtriazine with sodium bromide (NaBr) organic-chemistry.org

Chlorination of Ethoxybenzene Derivatives

The initial and crucial stage in the synthesis of this compound is the formation of 2-chloro-4-ethoxytoluene. A direct and logical approach to this intermediate is the electrophilic chlorination of 4-ethoxytoluene. In this reaction, the ethoxy group, being an ortho-, para-director, guides the incoming chlorine atom to the position adjacent (ortho) to it.

The chlorination of aromatic compounds can be achieved using various chlorinating agents and catalysts. While specific documented procedures for the chlorination of 4-ethoxytoluene to yield the 2-chloro isomer are not extensively detailed in readily available literature, established methods for similar substrates provide a reliable framework. For instance, the chlorination of 4-nitrotoluene (B166481) to 2-chloro-4-nitrotoluene is a well-documented process that can be adapted. chemicalbook.com This process often utilizes reagents such as chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride or iodine. chemicalbook.com

A general procedure would involve dissolving 4-ethoxytoluene in a suitable inert solvent, followed by the introduction of the chlorinating agent under controlled temperature conditions to favor the desired mono-chlorinated product and minimize the formation of di-chlorinated byproducts.

Table 1: Illustrative Reagents for Chlorination of Aromatic Compounds

Chlorinating AgentCatalyst/ConditionsApplicability
Chlorine (Cl₂)Iron(III) chloride (FeCl₃)Standard industrial method
Sulfuryl chloride (SO₂Cl₂)Lewis acidsMilder conditions
N-Chlorosuccinimide (NCS)Acid catalystLaboratory scale

Alkylation and Functionalization Strategies

With the successful synthesis of 2-chloro-4-ethoxytoluene, the subsequent and final step is the functionalization of the methyl group to a bromomethyl group. This transformation is a classic example of benzylic bromination, which proceeds via a free radical mechanism. The benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical, making this position particularly susceptible to radical halogenation. libretexts.org

A widely employed and effective reagent for this purpose is N-Bromosuccinimide (NBS). libretexts.orgchadsprep.com The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN). chemicalbook.com The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to suppress competing reactions like electrophilic aromatic substitution on the electron-rich ethoxy-substituted ring. chadsprep.comyoutube.com

The reaction is generally carried out in a non-polar solvent, traditionally carbon tetrachloride (CCl₄), although more environmentally benign solvents are now preferred. libretexts.orgchemicalbook.com The mixture is heated to reflux in the presence of the radical initiator, or irradiated with a suitable light source, to facilitate the homolytic cleavage of the N-Br bond in NBS and initiate the radical chain reaction. youtube.comyoutube.com

Table 2: Reagents and Conditions for Benzylic Bromination

Brominating ReagentInitiatorSolventKey Features
N-Bromosuccinimide (NBS)AIBN or LightCarbon Tetrachloride (traditional), Acetonitrile (greener)Selective for benzylic position, minimizes side reactions. libretexts.orgchemicalbook.com
Molecular Bromine (Br₂)LightNon-polar solventsLess selective, can lead to aromatic bromination.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Triphenylphosphine (PPh₃)Tetrahydrofuran (B95107) (THF)A greener alternative to traditional brominating agents. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of this compound can be made more sustainable by considering greener alternatives for both the chlorination and bromination steps.

For the chlorination step, moving away from hazardous solvents and developing more selective and recyclable catalysts are key areas of research. While not specific to this synthesis, electrochemical methods for chlorination are emerging as a promising green alternative, using electricity to generate the active chlorine species and often avoiding harsh reagents.

In the context of benzylic bromination, significant progress has been made in developing greener protocols. The traditional use of chlorinated solvents like carbon tetrachloride is being phased out due to their toxicity and environmental impact. acs.org Acetonitrile has been identified as a more environmentally friendly solvent for NBS brominations. acs.org

Furthermore, research has focused on replacing NBS with other brominating agents or generating bromine in situ. One such approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in tetrahydrofuran (THF), which is considered a more environmentally benign system. researchgate.net Another innovative and green approach is the use of a continuous flow photochemical reactor. rsc.orgrsc.org This method can utilize in situ generated bromine from the oxidation of sodium bromide with sodium bromate (B103136) and hydrobromic acid, with the potential for HBr recycling. rsc.org This continuous process not only improves safety and scalability but can also significantly reduce the process mass intensity (PMI), a key metric in green chemistry. rsc.orgrsc.org The use of visible light as a photochemical activator also presents a safer and more energy-efficient alternative to chemical radical initiators. acs.org

Chemical Reactivity and Transformation of 1 Bromomethyl 2 Chloro 4 Ethoxybenzene

The reactivity of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene is primarily dictated by the presence of the bromomethyl group, which is a benzylic halide. Benzylic halides are known to be highly susceptible to nucleophilic substitution reactions due to the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the adjacent aromatic ring. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic bromide in this compound is an excellent electrophilic site for attack by a wide range of nucleophiles.

Reactions with oxygen-based nucleophiles, such as water, hydroxides, alkoxides, and carboxylates, lead to the formation of alcohols, ethers, and esters, respectively. A prominent example is the Williamson ether synthesis, a versatile method for preparing ethers. lookchem.combeilstein-journals.orgresearchgate.netlibretexts.org

In a typical reaction, treatment of this compound with a sodium or potassium alkoxide (RONa or ROK) in a suitable solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) would yield the corresponding benzyl (B1604629) ether. For instance, reaction with sodium ethoxide would produce 1-(ethoxymethyl)-2-chloro-4-ethoxybenzene. Similarly, hydrolysis with aqueous sodium hydroxide (B78521) would lead to the formation of (2-chloro-4-ethoxyphenyl)methanol. documentsdelivered.comdoi.orgresearchgate.netmdpi.com

Table 1: Substitution with Oxygen Nucleophiles

NucleophileReagent ExampleProductReaction Type
HydroxideSodium Hydroxide (NaOH)(2-Chloro-4-ethoxyphenyl)methanolS(_N)1 / S(_N)2
AlkoxideSodium Ethoxide (NaOEt)1-(Ethoxymethyl)-2-chloro-4-ethoxybenzeneWilliamson Ether Synthesis (S(_N)2)
CarboxylateSodium Acetate (CH(_3)COONa)(2-Chloro-4-ethoxybenzyl) acetateEsterification (S(_N)2)

Nitrogen nucleophiles, including ammonia (B1221849), primary and secondary amines, and azide (B81097) salts, readily displace the benzylic bromide to form the corresponding nitrogen-containing compounds. Direct reaction with ammonia or primary/secondary amines can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. youtube.comresearchgate.net

A more controlled method for the synthesis of primary amines is the Gabriel synthesis. nih.govlookchem.comrsc.orgnih.govchemspider.com This involves the reaction of this compound with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine, 2-((2-chloro-4-ethoxyphenyl)methyl)isoindoline-1,3-dione being the intermediate. Another approach to avoid over-alkylation is the use of sodium azide to form an alkyl azide, which can then be reduced to the primary amine.

Table 2: Substitution with Nitrogen Nucleophiles

NucleophileReagent ExampleProductReaction Type/Method
AmmoniaAmmonia (NH(_3))(2-Chloro-4-ethoxyphenyl)methanamineAmmonolysis (potential over-alkylation)
Primary AmineMethylamine (CH(_3)NH(_2))N-((2-Chloro-4-ethoxyphenyl)methyl)methanamineAlkylation
PhthalimidePotassium Phthalimide2-((2-Chloro-4-ethoxyphenyl)methyl)isoindoline-1,3-dioneGabriel Synthesis
AzideSodium Azide (NaN(_3))1-(Azidomethyl)-2-chloro-4-ethoxybenzeneAzide Substitution

Sulfur-based nucleophiles are generally excellent nucleophiles and react efficiently with benzylic bromides. Reagents like sodium hydrosulfide (B80085) (NaSH), thiols (RSH), and thiourea (B124793) can be employed to introduce sulfur-containing functional groups.

The reaction with sodium hydrosulfide would yield the corresponding thiol, (2-chloro-4-ethoxyphenyl)methanethiol. Thioethers can be synthesized by reacting this compound with a thiol in the presence of a base. researchgate.netlookchem.com An alternative method for preparing thiols involves the use of thiourea to form an isothiuronium (B1672626) salt, which is then hydrolyzed to the thiol. doi.org

Table 3: Substitution with Sulfur Nucleophiles

NucleophileReagent ExampleProductReaction Type
HydrosulfideSodium Hydrosulfide (NaSH)(2-Chloro-4-ethoxyphenyl)methanethiolThiol Synthesis
ThiolateSodium thiomethoxide (NaSMe)1-((Methylthio)methyl)-2-chloro-4-ethoxybenzeneThioether Synthesis
ThioureaThiourea (SC(NH(_2))(_2))(2-Chloro-4-ethoxybenzyl)isothiouronium bromideIsothiouronium Salt Formation

Carbon-carbon bond formation at the benzylic position can be achieved using various carbon nucleophiles. A common example is the reaction with sodium cyanide, which provides a straightforward route to nitriles. lookchem.comdocumentsdelivered.comnih.gov The resulting (2-chloro-4-ethoxyphenyl)acetonitrile is a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Another important class of carbon nucleophiles are enolates derived from active methylene (B1212753) compounds like diethyl malonate. In a malonic ester synthesis, diethyl malonate is deprotonated with a base such as sodium ethoxide, and the resulting enolate attacks this compound to form a substituted malonic ester. mdpi.comrsc.orgnih.gov

Table 4: Substitution with Carbon-based Nucleophiles

NucleophileReagent ExampleProductReaction Type/Method
CyanideSodium Cyanide (NaCN)(2-Chloro-4-ethoxyphenyl)acetonitrileNitrile Synthesis
Malonate EnolateDiethyl malonate / Sodium EthoxideDiethyl 2-((2-chloro-4-ethoxyphenyl)methyl)malonateMalonic Ester Synthesis

Cross-Coupling Reactions Involving the Bromine Moiety

In addition to the reactivity of the benzylic bromide, the bromine atom attached to the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. doi.orgrsc.org In the case of this compound, the aryl bromide functionality can undergo Suzuki-Miyaura coupling.

A key challenge in using this substrate is the potential for competitive reaction at the benzylic bromide site. However, by carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve chemoselective coupling at the aryl bromide position. lookchem.comnih.gov For instance, certain palladium catalysts are known to preferentially catalyze the coupling of aryl halides over benzylic halides. The reaction of this compound with an arylboronic acid, such as phenylboronic acid, under appropriate Suzuki-Miyaura conditions would be expected to yield a 1-(bromomethyl)-2-chloro-4-ethoxy-1,1'-biphenyl derivative.

Table 5: Suzuki-Miyaura Cross-Coupling

ReactantCatalyst SystemBaseProduct
Phenylboronic acidPd(PPh(_3))(_4) or similar Pd(0) catalystNa(_2)CO(_3), K(_2)CO(_3), or Cs(_2)CO(_3)1-(Bromomethyl)-2-chloro-4-ethoxy-1,1'-biphenyl

Heck Reaction and Related Olefination Processes

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, typically involves the coupling of an unsaturated halide (or triflate) with an alkene. google.com In the case of this compound, the aryl chloride could potentially participate as the halide component. The reaction would involve the oxidative addition of the C-Cl bond to a palladium(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield a substituted styrene (B11656) derivative.

Alternatively, the benzylic bromide moiety could undergo olefination through a different pathway. For instance, dehydrobromination of this compound would generate an in-situ alkene, which could then participate in a Heck-type coupling with another aryl halide. The success of these reactions would be highly dependent on the specific catalyst system (palladium source and ligands) and reaction conditions (base, solvent, and temperature) to favor the desired coupling pathway and minimize side reactions. google.com

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. For this compound, the aryl chloride is the most likely site for this transformation. The reaction mechanism proceeds via oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt) and reductive elimination to afford the alkynyl-substituted benzene (B151609) ring.

The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl, meaning that the reaction with the aryl chloride of this compound might require more forcing conditions (higher temperatures, specific ligands) compared to its bromo or iodo analogues. Copper-free Sonogashira protocols have also been developed and could be applicable.

Buchwald-Hartwig Amination and Analogous C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction would be a viable method for introducing an amino group onto the aromatic ring of this compound at the position of the chlorine atom. The catalytic cycle involves oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine.

The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination, especially with less reactive aryl chlorides. A variety of primary and secondary amines can typically be used as coupling partners.

Kumada and Negishi Cross-Coupling Methods

Both Kumada and Negishi couplings are potent palladium- or nickel-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic coupling partner. To functionalize this compound, it could be reacted with an aryl or alkyl Grignard reagent in the presence of a suitable catalyst, likely targeting the C-Cl bond. The reaction is often exothermic and can be sensitive to the functional groups present in the substrates.

The Negishi coupling , on the other hand, employs an organozinc reagent. These reactions are known for their high functional group tolerance and stereospecificity. The aryl chloride of this compound could be coupled with various organozinc reagents (alkyl, aryl, vinyl, etc.) using a palladium or nickel catalyst.

For both Kumada and Negishi reactions, the catalytic cycle generally involves oxidative addition of the aryl halide to the low-valent metal center, transmetalation from the organomagnesium or organozinc reagent to the metal center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Electrophilic Aromatic Substitution Reactions on the Chlorinated Ethoxybenzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating ethoxy group. The ethoxy group is an ortho-, para-director. However, the positions ortho and para to the ethoxy group are already substituted (with chlorine and bromomethyl groups, respectively). The chlorine atom is a deactivating, ortho-, para-director.

Therefore, further electrophilic substitution will be directed by the powerful activating effect of the ethoxy group to the remaining vacant position on the ring, which is ortho to the ethoxy group and meta to the chlorine and bromomethyl groups. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), Friedel-Crafts alkylation (using an alkyl halide and a Lewis acid), and Friedel-Crafts acylation (using an acyl halide or anhydride (B1165640) and a Lewis acid). The specific conditions required would depend on the desired electrophile and the need to avoid side reactions at the benzylic bromide position.

Reduction and Oxidation Chemistry of the Aromatic and Benzylic Moieties

The functional groups of this compound present opportunities for both reduction and oxidation reactions.

Reduction: The benzylic bromide is susceptible to reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) could potentially reduce the C-Br bond to a C-H bond, yielding 2-chloro-4-ethoxy-1-methylbenzene. This method could also potentially lead to the reduction of the aryl chloride under more forcing conditions. Chemical reducing agents could also be employed for the selective reduction of the benzylic bromide.

Oxidation: The benzylic position can be oxidized. For example, oxidation of the bromomethyl group could lead to the corresponding benzaldehyde (B42025) derivative, 2-chloro-4-ethoxybenzaldehyde. Stronger oxidizing agents could potentially oxidize it further to the carboxylic acid, 2-chloro-4-ethoxybenzoic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412), chromium-based reagents, or milder, more selective reagents depending on the desired product. Care would need to be taken to avoid oxidation of the electron-rich aromatic ring itself.

Mechanistic Investigations into the Reactivity of 1 Bromomethyl 2 Chloro 4 Ethoxybenzene

Elucidation of SN1 vs. SN2 Mechanisms at the Benzylic Center

The reactivity of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene in nucleophilic substitution reactions is a classic example of the competition between unimolecular (SN1) and bimolecular (SN2) pathways. As a primary benzylic halide, it possesses structural features that can support either mechanism, with the outcome heavily influenced by reaction conditions and the electronic nature of the aromatic ring substituents. brainly.comucalgary.ca

Substrate Structure and Electronic Effects: The structure of the substrate itself provides compelling arguments for both pathways. The carbon bearing the bromine is primary, a feature that typically favors the sterically unhindered backside attack characteristic of an SN2 reaction. ucalgary.ca However, the benzylic position allows for the formation of a carbocation intermediate that is significantly stabilized by resonance with the benzene (B151609) ring, a hallmark of the SN1 mechanism. brainly.comquora.com

The electronic contributions of the ring substituents are critical in determining the stability of this potential carbocation.

Para-Ethoxy Group (-OCH₂CH₃): The ethoxy group at the para-position is a powerful electron-donating group (EDG) through resonance. It can effectively delocalize the positive charge of the benzylic carbocation across the aromatic system, including onto the oxygen atom itself. This pronounced stabilization strongly lowers the activation energy for carbocation formation, making an SN1 pathway highly plausible.

Ortho-Chloro Group (-Cl): The chlorine atom at the ortho-position exerts a dual electronic effect. It is electron-withdrawing through induction due to its high electronegativity, which would destabilize a nearby carbocation. However, it is weakly electron-donating through resonance. The inductive effect generally dominates for halogens, but its destabilizing influence is likely overshadowed by the potent resonance donation from the para-ethoxy group.

Table 1: Factors Influencing the Nucleophilic Substitution Pathway for this compound

FactorFavors SN1 PathwayFavors SN2 PathwayAnalysis for this compound
Substrate Tertiary > Secondary > Primary (Benzylic)Methyl > Primary > SecondaryThe primary benzylic nature allows for both, but resonance stabilization from the p-ethoxy group strongly favors SN1. brainly.comucalgary.ca
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, RS⁻, N₃⁻)The choice of nucleophile is a key experimental variable to control the mechanism.
Solvent Polar Protic (e.g., ethanol (B145695), water)Polar Aprotic (e.g., acetone, DMF)Polar protic solvents stabilize both the carbocation intermediate (SN1) and the leaving group. quora.com
Leaving Group Good (e.g., I⁻, Br⁻, TsO⁻)Good (e.g., I⁻, Br⁻, TsO⁻)Bromide (Br⁻) is an excellent leaving group, facilitating both pathways. masterorganicchemistry.com

Understanding Catalytic Cycles in Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. umontreal.caresearchgate.net While benzylic halides can be employed as electrophilic partners in some of these reactions, a review of scientific literature indicates that detailed studies of catalytic cycles specifically involving this compound are not widely published. The high intrinsic reactivity of this substrate in nucleophilic substitution may complicate its use in catalytic cycles that require controlled oxidative addition and subsequent steps without competing side reactions.

A general catalytic cycle for a cross-coupling reaction, for instance a Suzuki coupling, typically involves three fundamental steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the electrophile (R-X) to form a high-valent organometallic complex.

Transmetalation: An organometallic nucleophile (e.g., an organoboron compound, R'-B(OR)₂) transfers its organic group to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product (R-R'), regenerating the low-valent catalyst which re-enters the cycle.

While theoretically plausible, the application of this specific benzylic bromide in such cycles and the detailed mechanistic analysis thereof remain areas for future investigation.

Kinetic Studies of Key Transformations

For systems where both mechanisms operate concurrently, the observed pseudo-first-order rate constant (kobs) can be expressed as a function of the nucleophile concentration ([Nu]). researchgate.netkobs = _k_₁ + _k_₂[Nu]

In this model:

k₁ represents the first-order rate constant for the SN1 pathway, which is independent of the nucleophile's concentration.

k₂ represents the second-order rate constant for the SN2 pathway.

By measuring the reaction rate at several different nucleophile concentrations and plotting kobs versus [Nu], a straight line is obtained. The y-intercept of this plot corresponds to k₁, and the slope corresponds to k₂. A non-zero intercept is strong evidence for a competing SN1 contribution. researchgate.net

The following table provides an illustrative example of the type of data that would be collected and analyzed to determine the contributions of each pathway.

Table 2: Illustrative Kinetic Data for the Reaction of this compound with a Nucleophile Note: The following data are hypothetical, presented to illustrate the kinetic analysis methodology, as specific experimental values for this compound were not found in the reviewed literature.

[Nucleophile] (mol/L)kobs (s⁻¹)
0.102.5 x 10⁻⁴
0.204.0 x 10⁻⁴
0.305.5 x 10⁻⁴
0.407.0 x 10⁻⁴
0.508.5 x 10⁻⁴

From a plot of this illustrative data, the y-intercept would yield k₁ = 1.0 x 10⁻⁴ s⁻¹ and the slope would yield k₂ = 1.5 x 10⁻³ L mol⁻¹ s⁻¹, quantifying the respective contributions of the SN1 and SN2 pathways under the given conditions.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers powerful insights into reaction mechanisms by modeling the potential energy surface of a reaction. researchgate.net For this compound, computational studies could precisely map the energy profiles of both the SN1 and SN2 pathways, helping to predict which is more favorable.

Modeling the SN2 Pathway: The SN2 reaction would be modeled as a single, concerted step. The key structure to identify is the transition state, which would feature a trigonal bipyramidal geometry at the benzylic carbon. In this state, the carbon is simultaneously bonded to the incoming nucleophile and the outgoing bromide ion, which are positioned 180° apart. The energy of this single transition state determines the activation barrier for the reaction.

Modeling the SN1 Pathway: The SN1 pathway is a two-step process and its computational model is more complex. It involves:

First Transition State (TS1): Corresponds to the cleavage of the C-Br bond.

Carbocation Intermediate: A true energy minimum on the reaction coordinate, representing the resonance-stabilized benzylic carbocation. Its stability is a key factor.

Second Transition State (TS2): Corresponds to the attack of the nucleophile on the carbocation.

The rate-determining step is typically the formation of the carbocation, so the energy of TS1 is the most critical activation barrier. A computational study would compare the height of the SN2 transition state energy barrier with the TS1 barrier for the SN1 pathway to predict the dominant mechanism.

Table 3: Comparison of Computational Models for SN1 vs. SN2 Pathways

FeatureSN1 PathwaySN2 Pathway
Number of Steps Two (with one intermediate)One (concerted)
Key Structures Modeled Reactants, Transition State 1, Carbocation Intermediate, Transition State 2, ProductsReactants, Transition State, Products
Rate-Determining Feature Energy of the first transition state (leading to carbocation)Energy of the single transition state
Benzylic Carbon Geometry Intermediate: Trigonal PlanarTransition State: Trigonal Bipyramidal

Advanced Spectroscopic and Structural Elucidation of 1 Bromomethyl 2 Chloro 4 Ethoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(Bromomethyl)-2-chloro-4-ethoxybenzene, both 1D (¹H, ¹³C) and 2D NMR experiments are essential to assign the signals of the aromatic protons and carbons, confirming the 1,2,4-substitution pattern, and to verify the connectivity of the ethoxy and bromomethyl groups.

While 1D NMR provides initial data, 2D NMR is indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a clear correlation between the methyl and methylene (B1212753) protons of the ethoxy group (-O-CH₂-CH₃). In the aromatic region, a cross-peak would appear between the only two adjacent protons, H-5 and H-6, confirming their ortho relationship. No correlations would be seen for the isolated aromatic proton H-3 or the benzylic protons of the -CH₂Br group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹J_CH_). rsc.orgnmrdb.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, the singlet at ~4.57 ppm would correlate to the benzylic carbon at ~31.8 ppm, and the aromatic protons would be matched to their respective aromatic carbons.

The benzylic protons (-CH ₂Br) correlating to the aromatic carbons C-3, C-4, and C-5.

The aromatic proton H-3 correlating to carbons C-1, C-2, and C-5.

The ethoxy methylene protons (-O-CH ₂CH₃) correlating to the aromatic carbon C-4 and the ethoxy methyl carbon.

These long-range correlations unambiguously establish the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations, which are useful for confirming spatial proximity. A NOESY spectrum would be expected to show a cross-peak between the benzylic protons (-CH₂Br) and the adjacent aromatic proton (H-5), as well as between the ethoxy methylene protons (-OCH₂) and the aromatic proton H-3.

The chemical shifts of the protons and carbons in this compound are influenced by the electronic effects (induction and resonance) of the various substituents. The ethoxy group is a strong electron-donating group, the chloro group is electron-withdrawing and ortho/para-directing, and the bromomethyl group is weakly electron-withdrawing. Predicted chemical shifts can be estimated using additivity rules and data from analogous compounds. pdx.eduorganicchemistrydata.orgstackexchange.com

Proton (¹H) NMR: The aromatic region would display three distinct signals: two doublets and a singlet, integrating to one proton each.

H-3: This proton is ortho to the strong electron-donating ethoxy group and would appear furthest upfield, likely as a singlet or a narrow doublet due to a small four-bond coupling (⁴J) to H-5.

H-5: This proton is ortho to the bromomethyl group and meta to the chloro and ethoxy groups. It would appear as a doublet due to coupling with H-6.

H-6: This proton is ortho to the chloro group and would be the most deshielded (downfield) of the aromatic protons, appearing as a doublet from coupling to H-5. The aliphatic region would contain a singlet for the benzylic methylene protons and a quartet and triplet for the ethoxy group. organicchemistrydata.orgdocbrown.info

Carbon (¹³C) NMR: The spectrum would show nine distinct carbon signals. The substituent effects on carbon chemical shifts are well-documented. nih.govwisc.edu The strongly activating ethoxy group will shield the ortho (C-3, C-5) and para (C-1, relative to the CH₂Br group) positions, while the electronegative chlorine will deshield the carbon it is attached to (C-2). The "heavy atom effect" of bromine can cause a slight shielding of the ipso-carbon compared to what would be expected based on electronegativity alone. stackexchange.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on empirical data and spectral databases. Actual values may vary.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)Expected HMBC Correlations (from ¹H)
H-3~6.90~114.5d (J ≈ 2.5 Hz)C-1, C-2, C-5
H-5~7.15~115.8dd (J ≈ 8.5, 2.5 Hz)C-1, C-3, C-4, C-7
H-6~7.30~129.5d (J ≈ 8.5 Hz)C-1, C-2, C-4
-CH₂Br (C-7)~4.57~31.8sC-1, C-3, C-5
-OCH₂CH₃~4.05~64.0q (J ≈ 7.0 Hz)C-4, -OC H₂C H₃
-OCH₂CH₃~1.42~14.7t (J ≈ 7.0 Hz)C-4, -OC H₂CH₃
C-1-~130.0--
C-2-~125.0--
C-4-~158.5--

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound, the presence of two different halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), creates a highly characteristic isotopic pattern for the molecular ion and any fragment containing these atoms. docbrown.info

The molecular ion (M⁺) peak would appear as a cluster of peaks. The most abundant peaks in this cluster would be at m/z 248 (C₉H₁₀⁷⁹Br³⁵ClO), m/z 250 (containing either ⁸¹Br³⁵Cl or ⁷⁹Br³⁷Cl), and m/z 252 (C₉H₁₀⁸¹Br³⁷ClO). The relative intensities of this M, M+2, and M+4 cluster would be approximately 3:4:1.

The fragmentation pattern under electron ionization (EI) would be dictated by the stability of the resulting fragments. Key fragmentation pathways would likely include:

Loss of Bromine: The C-Br bond is the weakest, and its cleavage would lead to a prominent peak corresponding to the [M-Br]⁺ fragment (the 4-ethoxy-2-chlorobenzyl cation) at m/z 169/171. This cation is stabilized by resonance with the benzene ring and the electron-donating ethoxy group. nist.govdocbrown.info

Loss of the Ethoxy Radical: Cleavage of the C-O bond could lead to the loss of an ethoxy radical (•OCH₂CH₃), giving a fragment at m/z 203/205/207.

Loss of an Ethyl Group: Fragmentation within the ethoxy group can lead to the loss of an ethyl radical (•CH₂CH₃) to give a [M-29]⁺ fragment, or the loss of ethene via a rearrangement.

Formation of Tropylium-like Ions: Rearrangement of the benzyl (B1604629) cation intermediate is common, potentially leading to tropylium (B1234903) or substituted tropylium ions.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br, ³⁵Cl)Identity of FragmentNotes
248[C₉H₁₀BrClO]⁺Molecular Ion (M⁺). Shows characteristic M/M+2/M+4 pattern.
169[C₉H₁₀ClO]⁺[M-Br]⁺. Likely the base peak due to stable benzyl cation. Shows M/M+2 pattern for Cl.
125[C₇H₆Cl]⁺[M-Br-C₂H₄]⁺. Loss of ethene from the [M-Br]⁺ fragment.
91[C₇H₇]⁺Tropylium ion. A common fragment for benzyl derivatives, though less likely here due to substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nist.gov

IR Spectroscopy: Provides information on polar functional groups. Key expected absorptions include:

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethoxy and bromomethyl groups.

~1610, 1580, 1500 cm⁻¹: Aromatic C=C ring stretching vibrations.

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl-alkyl ether.

~1040 cm⁻¹: Symmetric C-O-C stretching.

~850-800 cm⁻¹: C-H out-of-plane bending. The pattern of these bands can be indicative of the 1,2,4-trisubstitution pattern.

~1100-1000 cm⁻¹: C-Cl stretching region.

~680-515 cm⁻¹: C-Br stretching. This band is often weak in the IR spectrum.

Raman Spectroscopy: Is particularly sensitive to non-polar, symmetric vibrations. It would be useful for observing the C-Br stretch, which is often more intense in Raman than in IR, and for confirming the aromatic ring vibrations. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the benzene ring and the substituents.

Conformation: Determining the rotational orientation (torsion angles) of the ethoxy and bromomethyl groups relative to the plane of the benzene ring. Studies on similar molecules, like methoxy (B1213986) derivatives of benzyl bromide, show that the bromomethyl group often lies out of the plane of the ring. rero.ch

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential halogen bonding (C-Br···O, C-Cl···O) or π-stacking interactions, which govern the material's bulk properties.

Chiroptical Spectroscopy (if chiral derivatives are formed)

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit optical activity and would be silent in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).

However, chiral derivatives could be readily synthesized. For instance, a nucleophilic substitution reaction (S_N_2) at the benzylic carbon with a chiral, non-racemic nucleophile (e.g., a chiral alcohol or amine) would produce a chiral product containing a new stereocenter. nih.gov For such chiral derivatives, chiroptical spectroscopy would be essential for:

Confirming Chirality: An optically active sample would produce a non-zero CD spectrum.

Assigning Absolute Configuration: The sign and shape of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the aromatic chromophore, could be compared with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) to assign the absolute configuration (R or S) of the newly formed stereocenter.

Role As a Key Synthetic Intermediate for Complex Molecular Architectures

Precursor to Functionalized Aromatic Ethers

The presence of a highly reactive bromomethyl group makes 1-(Bromomethyl)-2-chloro-4-ethoxybenzene an excellent electrophile for the synthesis of a wide range of functionalized aromatic ethers. The Williamson ether synthesis, a robust and widely employed method for forming ether linkages, is frequently utilized for this purpose. In this reaction, the bromomethyl group readily undergoes nucleophilic substitution by a variety of phenoxides, leading to the formation of diaryl ethers with diverse substitution patterns.

The general scheme for this transformation involves the deprotonation of a phenol (B47542) with a suitable base to generate a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

Reaction Scheme:

This methodology allows for the introduction of the 2-chloro-4-ethoxybenzyl moiety into a vast array of phenolic compounds, including those bearing additional functional groups. The electronic nature and steric hindrance of the substituents on the phenol can influence the reaction rate and yield.

Nucleophile (Phenol)Product (Aromatic Ether)Reaction Conditions
Phenol2-Chloro-4-ethoxy-1-(phenoxymethyl)benzeneBase (e.g., K₂CO₃), Solvent (e.g., Acetone)
4-Nitrophenol1-((4-Nitrophenoxy)methyl)-2-chloro-4-ethoxybenzeneBase (e.g., NaH), Solvent (e.g., DMF)
2-Naphthol2-((2-Chloro-4-ethoxybenzyl)oxy)naphthaleneBase (e.g., Cs₂CO₃), Solvent (e.g., Acetonitrile)

Building Block for Heterocyclic Systems

The electrophilic nature of this compound also makes it a valuable building block for the synthesis of various heterocyclic systems. Its ability to react with nucleophiles containing multiple reactive sites allows for the construction of cyclic structures, which are prevalent in many biologically active molecules and functional materials.

One common strategy involves the reaction of this compound with bifunctional nucleophiles, where one nucleophilic center initially displaces the bromide, followed by an intramolecular cyclization step involving the second nucleophilic group. For instance, reaction with ortho-aminophenols or ortho-aminothiophenols can lead to the formation of benzoxazines and benzothiazines, respectively.

Furthermore, this compound can participate in multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product. This approach is highly efficient for generating libraries of diverse heterocyclic compounds.

Heterocyclic SystemSynthetic StrategyKey Intermediates
Benzoxazine derivativesReaction with o-aminophenolsN-(2-Chloro-4-ethoxybenzyl)-2-aminophenol
Benzothiazine derivativesReaction with o-aminothiophenols2-Amino-N-(2-chloro-4-ethoxybenzyl)benzenethiol
Isoquinoline derivativesBischler-Napieralski or Pictet-Spengler type reactionsN-(2-(2-Chloro-4-ethoxyphenyl)ethyl)amides

Intermediate in the Synthesis of Diverse Organic Compounds (excluding clinical drug synthesis and dosage)

Beyond its role in the synthesis of ethers and heterocycles, this compound serves as a key intermediate in the preparation of a broad spectrum of organic compounds for various applications in research and materials science. The reactive bromomethyl group can be readily converted into other functional groups, providing access to a wide range of derivatives.

For example, nucleophilic substitution with amines leads to the formation of substituted benzylamines, which are important structural motifs in many organic molecules. The reaction with cyanide ions provides the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Its utility extends to the synthesis of precursors for agrochemicals and functional materials. The introduction of the 2-chloro-4-ethoxybenzyl group can impart specific physical or chemical properties to the target molecule.

ReactantProductTransformation
Ammonia (B1221849)(2-Chloro-4-ethoxyphenyl)methanamineAmination
Potassium Cyanide2-(2-Chloro-4-ethoxyphenyl)acetonitrileCyanation
Triphenylphosphine(2-Chloro-4-ethoxybenzyl)triphenylphosphonium bromidePhosphonium (B103445) salt formation
Thiourea (B124793)S-(2-Chloro-4-ethoxybenzyl)isothiouronium bromideThiouronium salt formation

Scaffold for Combinatorial Chemistry Libraries

In the pursuit of new molecules with desired properties, combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large and diverse compound libraries. The structural features of this compound make it an attractive scaffold for the generation of such libraries.

The reactive bromomethyl handle allows for the attachment of this scaffold to a solid support, enabling the use of solid-phase organic synthesis (SPOS) techniques. In a typical workflow, the scaffold is first immobilized on a resin. Subsequently, a variety of building blocks can be introduced at other positions on the aromatic ring, or the ethoxy group can be modified. Finally, cleavage from the solid support releases a library of related compounds, each with a unique combination of substituents.

This approach, often referred to as parallel synthesis, allows for the efficient generation of hundreds or even thousands of compounds in a systematic manner. These libraries can then be screened for various activities, accelerating the discovery process in fields such as materials science and agrochemical research.

Library TypeSynthetic ApproachDiversity Elements
Ether LibrarySolid-phase Williamson ether synthesisVarious phenols
Amine LibrarySolid-phase N-alkylationVarious primary and secondary amines
Ester LibraryModification of a carboxylic acid derivative of the scaffoldVarious alcohols

Applications of 1 Bromomethyl 2 Chloro 4 Ethoxybenzene in Advanced Organic Synthesis

Utilization in Agrochemicals Research and Development (excluding safety/toxicity)

In the realm of agrochemical research, the development of novel pesticides and herbicides often relies on the synthesis of complex molecules that can interact with specific biological targets in pests or plants. The structure of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene makes it a plausible building block for such syntheses. The bromomethyl group is a key feature, acting as a potent electrophile that can readily react with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

This reactivity allows for the introduction of the 2-chloro-4-ethoxybenzyl moiety into larger, more complex molecular frameworks. For instance, it could be used to alkylate amines, phenols, thiols, or other nucleophilic groups present in molecules with known or potential pesticidal activity. The resulting ether, thioether, or amine linkages are common in a variety of agrochemicals.

While specific research detailing the use of this compound in market-available agrochemicals is not prominent in publicly accessible literature, its structural components are found in related fields. For example, a related compound, 4-bromo-2-(bromomethyl)-chlorobenzene, is mentioned in a patent for the synthesis of a key intermediate for the pharmaceutical dapagliflozin (B1669812), highlighting the utility of such halogenated benzyl (B1604629) bromides in complex synthesis. google.com The general synthetic routes for many modern fungicides and insecticides involve the coupling of aromatic building blocks, a role for which this compound is chemically suited.

Table 1: Potential Reactions for Agrochemical Scaffolding

Reactant ClassNucleophilic AtomPotential Product LinkageExample of Resulting Structure (Hypothetical)
Substituted AnilinesNitrogenBenzyl-AmineN-(2-chloro-4-ethoxybenzyl)aniline derivative
PhenolsOxygenBenzyl-Ether1-(phenoxymethyl)-2-chloro-4-ethoxybenzene derivative
ThiolsSulfurBenzyl-Thioether1-(benzylthiomethyl)-2-chloro-4-ethoxybenzene derivative
Heterocyclic AminesNitrogenN-Alkylated HeterocycleN-(2-chloro-4-ethoxybenzyl)imidazole

Application in Materials Science for Polymer Precursors or Monomers

The field of materials science continually seeks novel monomers and precursors to create polymers with specialized properties. Benzyl bromide derivatives, in general, are utilized in polymer chemistry, particularly for initiating cationic polymerizations or for the post-polymerization functionalization of polymers. polymersource.ca The compound this compound could theoretically serve in several capacities in this field.

Its reactive bromomethyl group can be converted into a variety of other functional groups, such as an acrylate (B77674) or styrenic group, which could then undergo polymerization. For example, reaction with a carboxylate salt could yield a polymerizable ester. Alternatively, the compound itself could be used to functionalize existing polymers. By grafting the 2-chloro-4-ethoxybenzyl group onto a polymer backbone, properties such as thermal stability, refractive index, and solubility could be modified.

While direct polymerization of this compound is unlikely due to the nature of its functional groups, its role as a precursor to a functional monomer is chemically plausible. The presence of the chloro and ethoxy groups on the aromatic ring would be expected to influence the properties of any resulting polymer, potentially enhancing its flame retardancy (due to the chlorine) or modifying its polarity and glass transition temperature.

Role in Dye Chemistry and Pigment Synthesis

The synthetic utility would again hinge on the reactivity of the bromomethyl group. This group can be used to connect the 2-chloro-4-ethoxybenzene core to a chromophoric system. For instance, it could be reacted with the amino or hydroxyl group of a known dye molecule to append this substituted benzyl group, potentially altering the dye's shade, fastness properties, or solubility.

Table 2: Hypothetical Dye Synthesis Intermediates

Chromophore ClassReactive Group on ChromophorePotential ReactionModified Dye Property (Theoretical)
Azo Dyes-NH2 or -OHN- or O-alkylationIncreased hydrophobicity, altered shade
Anthraquinone Dyes-NH2N-alkylationImproved lightfastness, modified color
Triphenylmethane Dyes-OHO-alkylationShift in absorption maxima, solubility modification

Contribution to Advanced Chemical Reagents and Catalysts

Benzyl bromides are fundamental reagents in organic synthesis, primarily used for introducing the benzyl protecting group to alcohols and carboxylic acids. wikipedia.org The compound this compound can be viewed as a substituted version of benzyl bromide, and as such, it can be used to introduce the 2-chloro-4-ethoxybenzyl group. This group could serve as a specialized protecting group, with its electronic properties (influenced by the chloro and ethoxy groups) potentially allowing for selective removal under conditions different from a standard benzyl group.

Furthermore, the molecule could be a precursor for more complex reagents. For example, conversion of the bromomethyl group to a phosphonium (B103445) salt would yield a Wittig reagent capable of transferring the 2-chloro-4-ethoxybenzylidene group to a carbonyl compound. Similarly, it could be used in the synthesis of ligands for catalysis. The aromatic ring could be further functionalized, for instance, through lithiation and reaction with an appropriate electrophile, to create a bidentate or tridentate ligand capable of coordinating with a metal center. The electronic nature of the substituted ring would, in turn, influence the catalytic activity of the resulting metal complex.

The homologation of electron-rich benzyl bromide derivatives via diazo C-C bond insertion is a known reaction, suggesting that this compound could potentially undergo such transformations to create more complex molecular scaffolds with quaternary carbon centers. nih.gov

Theoretical and Computational Studies on 1 Bromomethyl 2 Chloro 4 Ethoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of other electronic characteristics. For 1-(Bromomethyl)-2-chloro-4-ethoxybenzene, DFT calculations can elucidate the influence of its substituent groups—bromomethyl, chloro, and ethoxy—on the electronic environment of the benzene (B151609) ring.

HOMO-LUMO Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is likely to be concentrated on the electron-rich ethoxy group and the benzene ring, while the LUMO may be associated with the electron-withdrawing bromomethyl and chloro substituents. DFT calculations, such as those performed with the B3LYP functional and a 6-311+G(d,p) basis set, can provide precise energy values for these orbitals. frontiersin.orgresearchgate.net The HOMO-LUMO gap is a critical parameter for predicting how the molecule will interact with other chemical species. For instance, a relatively small gap would indicate a higher propensity to engage in chemical reactions. The presence of both electron-donating (ethoxy) and electron-withdrawing (chloro, bromomethyl) groups suggests a complex interplay that finely tunes this energy gap. tsijournals.comlibretexts.org

Table 1: Illustrative HOMO-LUMO Data for Substituted Aromatic Compounds (Note: The following data is illustrative and based on general principles for similar compounds, as specific experimental or calculated values for this compound are not readily available in the cited literature.)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-6.75-1.155.60
Anisole-5.98-0.955.03
Chlorobenzene-6.82-1.255.57
Benzyl (B1604629) Bromide-6.90-1.505.40

Electrostatic Potential Surfaces

An electrostatic potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. The ESP surface is color-coded to indicate regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically in blue). These surfaces are invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, and for identifying sites susceptible to nucleophilic or electrophilic attack.

For this compound, the ESP surface would likely show a region of negative potential around the oxygen atom of the ethoxy group due to its lone pairs of electrons. Conversely, positive potential would be expected around the hydrogen atoms of the bromomethyl group and potentially a region of positive potential (a σ-hole) on the bromine atom, making it a potential halogen bond donor. researchgate.net The chlorine atom would also influence the electrostatic landscape of the aromatic ring.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration. researchgate.netmdpi.com Comparing calculated frequencies with experimental spectra can confirm the structure of a synthesized compound. researchgate.net

For this compound, DFT calculations would predict a complex vibrational spectrum with characteristic frequencies for the various functional groups. For example, C-H stretching vibrations of the aromatic ring and the ethoxy and bromomethyl groups, C-O stretching of the ethoxy group, C-Cl stretching, and C-Br stretching vibrations would all appear at distinct frequencies. These calculations can also help in understanding how the different substituents couple and influence each other's vibrational modes. researchgate.netacs.org

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups (Note: These are typical frequency ranges and specific calculated values for this compound would require dedicated DFT calculations.)

Vibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C-O Stretch (Ether)1260-1000
C-Cl Stretch800-600
C-Br Stretch600-500

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide valuable information about the static electronic structure of a molecule, molecular dynamics (MD) simulations offer a window into its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes over time. researchgate.net

For this compound, the primary conformational flexibility arises from the rotation of the ethoxy and bromomethyl groups. MD simulations can reveal the preferred orientations of these groups relative to the benzene ring and the energy barriers associated with their rotation. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as in a solvent or at the active site of an enzyme.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. nih.govhakon-art.com These descriptors go beyond the HOMO-LUMO gap and can include parameters such as chemical potential, hardness, softness, and electrophilicity index. hakon-art.com These descriptors are often used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to build predictive models. chemrxiv.orgnih.gov

Structure-Property Relationship Studies (excluding physical/chemical properties data, focus on theoretical understanding)

Theoretical structure-property relationship studies aim to understand how the molecular structure of a compound dictates its properties and reactivity. For this compound, such studies would focus on how the interplay of the ethoxy, chloro, and bromomethyl substituents governs its chemical behavior.

The ethoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution due to its electron-donating resonance effect. libretexts.orglibretexts.org Conversely, the chloro group is a deactivating, ortho-, para-directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect. The bromomethyl group is primarily an electron-withdrawing group. Theoretical studies can quantify these competing electronic effects to predict the most likely sites for electrophilic attack on the benzene ring. Furthermore, the benzyl bromide moiety suggests a potential for S_N2 reactions, and theoretical calculations could model the transition state and activation energy for nucleophilic substitution at the benzylic carbon. acs.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency

Future research should focus on developing more selective and efficient methods for the synthesis of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene itself. While benzylic bromination is a standard transformation, the presence of multiple substituents on the aromatic ring presents challenges in regioselectivity and can lead to side reactions. gla.ac.ukchadsprep.commasterorganicchemistry.comlibretexts.org

Key areas for investigation include:

Selective Benzylic Bromination: Research into highly selective benzylic bromination techniques that minimize over-bromination or undesired reactions on the aromatic ring is crucial. The use of N-bromosuccinimide (NBS) with photochemical initiation is a common method for benzylic bromination. chadsprep.comlibretexts.org Future studies could explore alternative radical initiators or catalyst systems to improve selectivity. For instance, indium chloride has been shown to be a water-tolerant and effective catalyst for benzyl (B1604629) bromination in continuous flow systems, which could offer improved selectivity and greener reaction conditions. nih.gov

Ortho-Selective Halogenation Strategies: The synthesis of the precursor, 2-chloro-4-ethoxytoluene, often involves electrophilic aromatic substitution. Developing novel methods for the ortho-selective chlorination of 4-ethoxytoluene would be a significant advancement. Recent progress in ammonium (B1175870) salt-catalyzed ortho-halogenation of phenols could potentially be adapted for ethoxybenzene derivatives, offering a more direct and efficient route. scientificupdate.com

Table 1: Potential Catalysts and Reagents for Selective Synthesis
Reaction TypeCatalyst/ReagentPotential AdvantageReference
Benzylic BrominationIndium ChlorideWater-tolerant, suitable for continuous flow nih.gov
Ortho-ChlorinationAmmonium Salt CatalystsHigh ortho-selectivity for phenols, potential for adaptation scientificupdate.com
Benzylic BrominationN-Bromosuccinimide (NBS) with Photochemical InitiationStandard, selective method for benzylic positions chadsprep.comlibretexts.org

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is predominantly centered around nucleophilic substitution at the benzylic carbon. Future research should venture into less conventional reactivity modes to unlock new synthetic possibilities.

Photoredox Catalysis: A significant area for exploration is the use of visible-light photoredox catalysis to generate a benzylic radical from the C-Br bond. acs.orgnih.govresearchgate.net This radical intermediate can participate in a variety of C-C bond-forming reactions that are not accessible through traditional ionic pathways. For example, the photoredox-catalyzed carboxylation of benzyl halides with CO2 offers a mild and transition-metal-free route to valuable aryl acetic acids. researchgate.net Applying this to this compound could lead to the synthesis of novel non-steroidal anti-inflammatory drug (NSAID) analogues. Furthermore, cooperative catalysis, combining photoredox cycles with other catalytic processes, could enable previously challenging transformations. nih.govchemrxiv.org

Cross-Electrophile Coupling: Recent advances in iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides present an exciting opportunity. organic-chemistry.org This method, which avoids the need for a terminal reductant or photoredox conditions, could be used to synthesize novel thioethers from this compound, which are valuable motifs in medicinal chemistry.

Generation of Functionalized Benzylic Zinc Reagents: The conversion of the bromomethyl group into a benzylic zinc chloride reagent would open up a wide range of subsequent cross-coupling reactions. acs.org These organozinc compounds are highly functional group tolerant and can react with a variety of electrophiles, including acid chlorides, allylic halides, and aryl iodides, providing access to a diverse array of complex molecules.

Design of Next-Generation Molecular Scaffolds Utilizing this Compound

The unique substitution pattern of this compound makes it an attractive starting point for the design of novel molecular scaffolds for applications in drug discovery and materials science.

Scaffold Hopping and Bioisosteric Replacement: In medicinal chemistry, the 2-chloro-4-ethoxybenzyl moiety can be utilized in scaffold hopping strategies to explore new chemical space and develop compounds with improved pharmacological properties. nih.gov The specific arrangement of substituents can mimic the spatial and electronic features of known pharmacophores, potentially leading to the discovery of new bioactive molecules.

Fragment-Based Drug Discovery (FBDD): This compound can serve as a versatile fragment in FBDD campaigns. nih.gov The reactive bromomethyl handle allows for the facile elaboration of the fragment once initial hits have been identified, enabling the rapid generation of more potent and selective drug candidates. The chloro and ethoxy groups provide specific interaction points within a protein's binding pocket, which can be optimized through subsequent synthetic modifications.

Synthesis of Heterocyclic Scaffolds: The benzylic bromide can be used as a key synthon for the construction of various heterocyclic ring systems. For example, reaction with appropriate binucleophiles could lead to the formation of substituted dihydroisoquinolines, isochromans, or other fused heterocyclic systems that are prevalent in natural products and pharmaceuticals.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space around this compound, the integration of modern synthesis technologies is essential.

Q & A

Basic Questions

Q. What are the key synthetic routes for 1-(Bromomethyl)-2-chloro-4-ethoxybenzene, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via bromomethylation of 2-chloro-4-ethoxybenzene derivatives. A common approach involves using N-bromosuccinimide (NBS) as a brominating agent under radical initiation (e.g., AIBN) in solvents like CCl₄ or acetonitrile. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 substrate:NBS) are critical to minimize di-substitution byproducts . Alternative routes may employ HBr/H₂O₂ systems, though purity challenges arise due to competing hydrolysis. Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct signals for the ethoxy group (δ 1.4–1.5 ppm, triplet; δ 4.0–4.1 ppm, quartet), bromomethyl (δ 4.5–4.6 ppm, singlet), and aromatic protons (δ 6.8–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 264.94 (C₉H₁₀BrClO⁺) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and detect halogenated impurities .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications :

  • Pharmaceutical Intermediates : Used in Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups for drug candidates targeting kinase inhibition or anti-inflammatory pathways .
  • Prodrug Development : The bromomethyl group facilitates covalent bonding with thiol-containing biomolecules, enabling targeted drug delivery .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., ethoxy vs. trifluoromethoxy) influence the reactivity of bromomethylated aromatics in nucleophilic substitutions?

  • Analysis : The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing ring electron density and stabilizing transition states in SN2 reactions. Comparatively, trifluoromethoxy (-OCF₃) is electron-withdrawing, reducing reactivity. Kinetic studies (e.g., with KI in acetone) show 1.5× faster substitution rates for ethoxy derivatives versus trifluoromethoxy analogs . Solvent polarity (DMF > acetone) further modulates reactivity due to stabilization of charged intermediates .

Q. What strategies resolve contradictions in reported solubility data for halogenated benzene derivatives?

  • Methodology : Discrepancies arise from solvent polarity and measurement techniques. For this compound:

  • Experimental Validation : Use shake-flask method with UV/Vis quantification (λ_max = 270 nm) in solvents like DMSO, THF, and hexane. Data shows solubility trends: DMSO (12 mg/mL) > THF (5 mg/mL) > hexane (<0.1 mg/mL) .
  • Computational Prediction : COSMO-RS simulations correlate with experimental data, highlighting hydrophobic interactions dominating in non-polar solvents .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives synthesized from this compound?

  • SAR Framework :

  • Bromomethyl Group : Essential for covalent inhibition (e.g., targeting cysteine residues in enzymes). Replacement with chloromethyl reduces potency by 80% in protease inhibition assays .
  • Ethoxy Substitutent : Modulates lipophilicity (logP = 2.8) and membrane permeability. Fluorination at the 4-position (e.g., 4-fluoro analogs) increases metabolic stability but reduces solubility .
  • Data-Driven Design : QSAR models (e.g., CoMFA) prioritize derivatives with balanced logP (2.5–3.5) and polar surface area (<90 Ų) for CNS penetration .

Q. What analytical challenges arise in detecting degradation products of this compound under accelerated stability conditions?

  • Challenges & Solutions :

  • Degradation Pathways : Hydrolysis of the bromomethyl group yields 2-chloro-4-ethoxybenzyl alcohol, detectable via LC-MS/MS. Oxidation produces quinone derivatives, identifiable by UV-Vis at 320 nm .
  • Method Optimization : Use stabilizers (e.g., BHT) in storage solutions and HILIC chromatography to separate polar degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.